17-O-Trimethylsilyl 6,7-Dehydro Norethindrone
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Overview
Description
17-O-Trimethylsilyl 6,7-Dehydro Norethindrone: is a synthetic steroid compound with the molecular formula C23H32O2Si and a molecular weight of 368.58 g/mol . It is primarily used as an intermediate in the synthesis of tibolone, a synthetic steroid with estrogenic, progestogenic, and androgenic properties .
Scientific Research Applications
Chemistry: In chemistry, 17-O-Trimethylsilyl 6,7-Dehydro Norethindrone is used as an intermediate in the synthesis of more complex steroid compounds, including tibolone .
Biology and Medicine: In biological and medical research, this compound is studied for its potential effects on hormone regulation and its role in the synthesis of hormone replacement therapies .
Industry: In the pharmaceutical industry, it is used in the production of tibolone, which is used for hormone replacement therapy in postmenopausal women .
Future Directions
The future directions of research or applications involving 17-O-Trimethylsilyl 6,7-Dehydro Norethindrone are not specified in the search results. As an intermediate in the synthesis of tibolone , its use may continue to be relevant in the production of this and potentially other synthetic steroid drugs.
Mechanism of Action
Target of Action
17-O-Trimethylsilyl 6,7-Dehydro Norethindrone is primarily used as an intermediate in the synthesis of Tibolone . Tibolone is a synthetic steroid drug, which is used mainly for hormone replacement therapy in post-menopausal women .
Mode of Action
Tibolone itself is a prodrug that is metabolized into three active metabolites in the body, which bind to estrogen and progesterone receptors, thereby exerting its therapeutic effects .
Biochemical Pathways
Tibolone and its metabolites are known to interact with several biochemical pathways related to hormone regulation .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Tibolone have been studied extensively .
Result of Action
Tibolone and its metabolites have several effects at the molecular and cellular level, including alleviating symptoms of menopause, such as hot flashes and osteoporosis .
Action Environment
The action environment of this compound is primarily the chemical reactions involved in the synthesis of Tibolone . Environmental factors such as temperature, pH, and solvent can influence these reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 17-O-Trimethylsilyl 6,7-Dehydro Norethindrone involves the trimethylsilylation of 6,7-dehydro norethindrone. This reaction typically uses trimethylsilyl chloride (TMSCl) in the presence of a base such as pyridine or triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Tetrabutylammonium fluoride (TBAF), other fluoride sources.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various silyl ethers or other substituted derivatives.
Comparison with Similar Compounds
Norethindrone: A synthetic progestin used in hormonal contraceptives.
Tibolone: A synthetic steroid with estrogenic, progestogenic, and androgenic properties.
Estradiol: A natural estrogen hormone used in hormone replacement therapy.
Uniqueness: 17-O-Trimethylsilyl 6,7-Dehydro Norethindrone is unique due to its role as an intermediate in the synthesis of tibolone, which has a distinct combination of estrogenic, progestogenic, and androgenic effects .
Properties
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-17-trimethylsilyloxy-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O2Si/c1-6-23(25-26(3,4)5)14-12-21-20-9-7-16-15-17(24)8-10-18(16)19(20)11-13-22(21,23)2/h1,7,9,15,18-21H,8,10-14H2,2-5H3/t18-,19+,20+,21-,22-,23-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUMYPJFULCJTDX-GOMYTPFNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C4CCC(=O)C=C4C=CC3C1CCC2(C#C)O[Si](C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H]3[C@H]4CCC(=O)C=C4C=C[C@H]3[C@@H]1CC[C@]2(C#C)O[Si](C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O2Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30720300 |
Source
|
Record name | (17alpha)-17-[(Trimethylsilyl)oxy]-19-norpregna-4,6-dien-20-yn-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30720300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
300542-58-9 |
Source
|
Record name | (17alpha)-17-[(Trimethylsilyl)oxy]-19-norpregna-4,6-dien-20-yn-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30720300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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